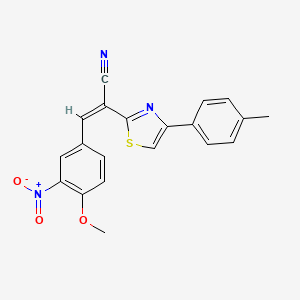
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the thiazole family, which has been shown to have a variety of biological activities.
科学的研究の応用
Photonic Applications
(Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile, a compound similar in structure to the one inquired, demonstrates potential in photonic applications. It exhibits photoinduced birefringence (PIB) when doped into polymer matrices like poly(methyl methacrylate), suggesting potential use in optical switchers and other photonic devices (Szukalski et al., 2015).
Antispasmodic Activities
Derivatives of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitrile, which resemble the target compound, have shown potent antispasmodic activities in both in vitro and in vivo studies. This indicates potential therapeutic applications in treating conditions associated with spasms or muscular contractions (Naruto et al., 1982).
Cytotoxic Activities
Related 2-phenylacrylnitriles, with a similar cyanide moiety to the target compound, have been identified as potent broad-spectrum cytotoxic agents. Such compounds could be valuable in the development of new chemotherapeutic agents (Tarleton et al., 2012).
Acetylcholinesterase Inhibition
(Z)-acrylonitrile analogues, like the compound of interest, have been synthesized and tested for acetylcholinesterase (AChE) inhibition. Specific derivatives showed strong inhibition, suggesting their potential application in treating diseases like Alzheimer's (Parveen et al., 2014).
Photophysical Properties
Similar acrylonitrile derivatives, particularly those containing thiophene moieties, have been studied for their photophysical properties. These compounds exhibit interesting photoluminescent behaviors, which could be harnessed in the development of new materials for electronic and optical applications (Fang & Yu, 2009).
Corrosion Inhibition
Compounds like (E)-3-phenyl-2-(1H-tetrazole-5-yl)acrylonitrile have demonstrated effective corrosion inhibition on mild steel in acidic environments. This suggests possible applications of similar acrylonitrile derivatives in industrial processes where corrosion resistance is crucial (Verma et al., 2016).
Fungicidal Activity
Thiazolylacrylonitriles, similar in structure to the target compound, have exhibited significant fungicidal activities against various pathogens. This property highlights their potential in developing new agricultural fungicides or antifungal agents (Shen De-long, 2010).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of compounds structurally related to the target molecule have been performed to predict biological effects and interaction with target molecules. This can guide the design of drugs with specific molecular targets (Viji et al., 2020).
Nonlinear Optical Limiting
Donor-acceptor substituted thiophene dyes, structurally akin to the target compound, have shown enhanced nonlinear optical limiting. This indicates potential applications in photonic devices for protecting human eyes and optical sensors (Anandan et al., 2018).
特性
IUPAC Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-13-3-6-15(7-4-13)17-12-27-20(22-17)16(11-21)9-14-5-8-19(26-2)18(10-14)23(24)25/h3-10,12H,1-2H3/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYLLFQDDVESY-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)
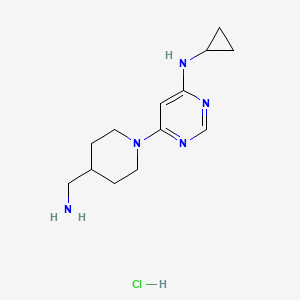
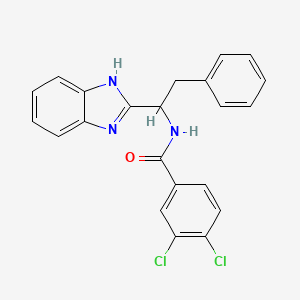
![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)
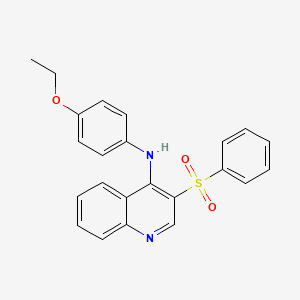
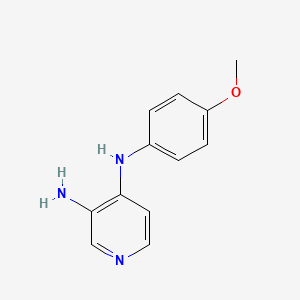
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)
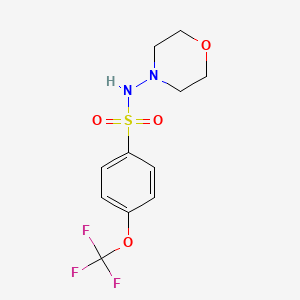
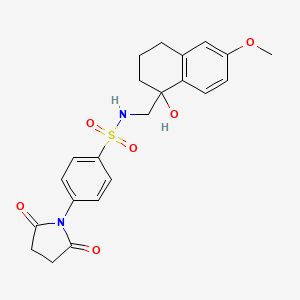
![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)
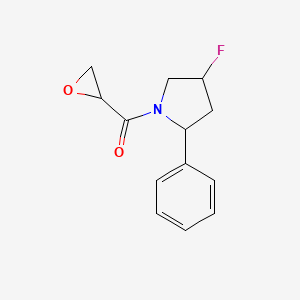
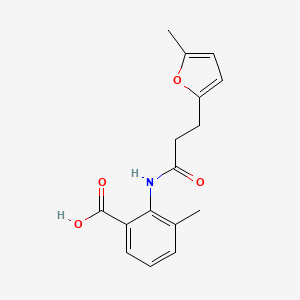
![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)
![2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378746.png)